![molecular formula C11H13ClF3N3 B1522085 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine CAS No. 914637-57-3](/img/structure/B1522085.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine” is a chemical compound that contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also has a piperazine ring with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring and a piperazine ring. The pyridine ring carries a trifluoromethyl group and a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine” are not detailed in the available resources, similar compounds are known to participate in Suzuki–Miyaura coupling reactions .Scientific Research Applications
Anticonvulsant Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine compounds have shown potential in the field of anticonvulsant medication. Research indicated that derivatives with an aromatic ring at position-3 exhibited anticonvulsant activity in tests, especially when a chlorine atom was present at position-3 or 4 of the aromatic ring, showcasing strong anticonvulsant properties (Obniska et al., 2005).
Complex Formation for Therapeutic Applications
Studies on arylpiperazines derivatives have led to the synthesis of N-alkylpiperazines and subsequent formation of tridentate ligands for complexes with the fac-{Re(CO)3}+ core. These complexes showed varying coordination geometries and were synthesized for potential therapeutic applications (Wei et al., 2004).
Antibacterial and Tuberculostatic Activity
Research into pyrazine and pyridine derivatives has demonstrated antibacterial and tuberculostatic activities. Certain compounds were particularly effective against anaerobic bacteria and showed promising results in vitro for their activity towards various bacterial strains (Foks et al., 2005). Additional studies on pyrrolidin-2-one and pyrrolidine derivatives highlighted their antiarrhythmic and antihypertensive effects, suggesting a link with their alpha-adrenolytic properties (Malawska et al., 2002).
Photophysical and Computational Studies
Research has also extended into photophysical and computational studies of complexes, particularly those involving rhenium(I) tricarbonyl complexes with bipyrazine derivatives. These studies provide insights into the electronic and vibrational properties of these complexes (Kirgan et al., 2007).
Safety And Hazards
Future Directions
Trifluoromethylpyridine derivatives, like “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine”, are important ingredients for the development of agrochemical and pharmaceutical compounds. With the increasing demand for these derivatives, it is expected that many novel applications will be discovered in the future .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIQGNDIJOLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174450 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine | |
CAS RN |
914637-57-3 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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